molecular formula C7H5ClF3NO B13176453 2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine

2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine

Cat. No.: B13176453
M. Wt: 211.57 g/mol
InChI Key: NGWJQSMPRCQNSK-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines It is characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring. One common method is the reaction of 2-chloro-6-methylpyridine with trifluoromethoxy reagents under specific conditions. For example, the reaction can be carried out using trifluoromethoxy iodide in the presence of a base such as potassium carbonate, under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors by binding to active sites, thereby disrupting normal cellular functions. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Chloro-6-methyl-4-(trifluoromethyl)pyridine
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-6-methyl-4-(trifluoromethoxy)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties compared to other trifluoromethylpyridines. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

2-chloro-6-methyl-4-(trifluoromethoxy)pyridine

InChI

InChI=1S/C7H5ClF3NO/c1-4-2-5(3-6(8)12-4)13-7(9,10)11/h2-3H,1H3

InChI Key

NGWJQSMPRCQNSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)Cl)OC(F)(F)F

Origin of Product

United States

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